(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
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Overview
Description
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chiral organosulfur compound It features a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and an oxidizing agent to introduce the sulfoxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dioxathiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the sulfoxide group.
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(2S,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19-/m0/s1 |
InChI Key |
ACONWRLGPDTDKX-BUXKBTBVSA-N |
Isomeric SMILES |
C[C@H]1C(O[S@@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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